![molecular formula C12H20O3 B13073302 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Vorbereitungsmethoden
The synthesis of 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one involves several steps. One common method includes the reaction of spiro[4.4]nonan-1-one with dimethoxymethane in the presence of an acid catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product’s formation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxymethyl group, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and forming a reactive intermediate that can interact with various biological molecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as spiro[4.4]nonan-1-one and spiro[4.4]non-6-en-1-one While these compounds share a similar spirocyclic core, the presence of the dimethoxymethyl group in 2-(Dimethoxymethyl)spiro[44]nonan-1-one imparts unique chemical properties and reactivity
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
3-(dimethoxymethyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H20O3/c1-14-11(15-2)9-5-8-12(10(9)13)6-3-4-7-12/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
MZTGTKFMTSSVQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCC2(C1=O)CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


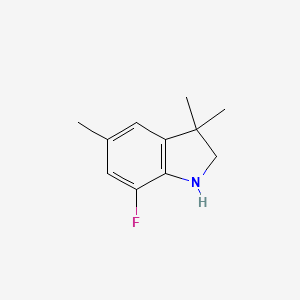
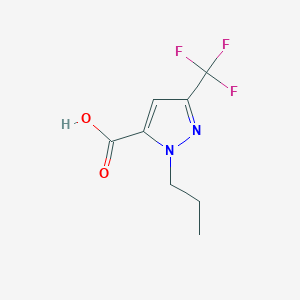
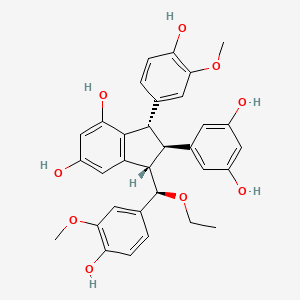
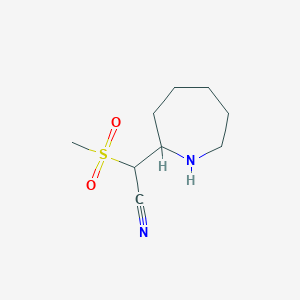
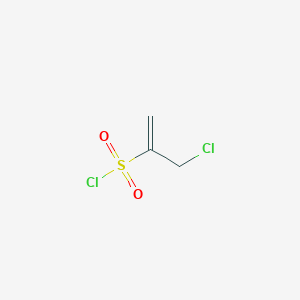
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)
![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)


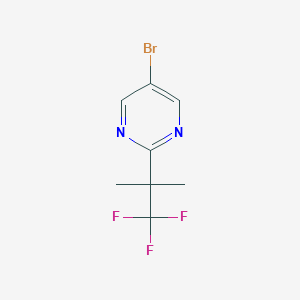
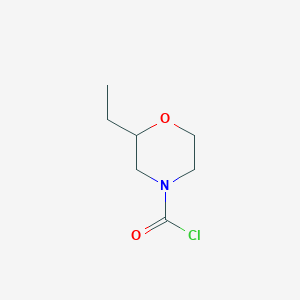
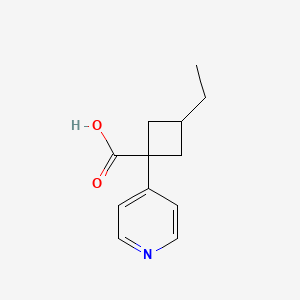
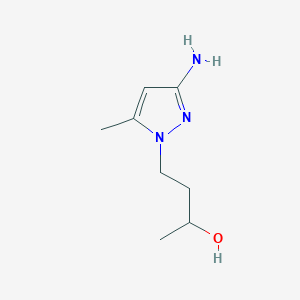
![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)
